N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide
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Overview
Description
N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzamide core with a hydroxyethyl group and an iodinated methoxyphenyl substituent. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:
Hydroxyethylation: The hydroxyethyl group can be introduced through a reaction with ethylene oxide or a similar reagent.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The iodinated methoxyphenyl ring can undergo reduction reactions, potentially leading to deiodination.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, copper(I) iodide.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a deiodinated product.
Substitution: Formation of azido derivatives.
Scientific Research Applications
N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The hydroxy and iodinated methoxyphenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[2-Hydroxy-1-(4-methoxyphenyl)ethyl]benzamide: Lacks the iodine atom, which may result in different biological activities.
N-[2-Hydroxy-1-(3-chloro-4-methoxyphenyl)ethyl]benzamide: Contains a chlorine atom instead of iodine, potentially altering its reactivity and biological properties.
N-[2-Hydroxy-1-(3-bromo-4-methoxyphenyl)ethyl]benzamide: Contains a bromine atom, which may affect its chemical and biological behavior.
Uniqueness: The presence of the iodine atom in N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide makes it unique compared to its analogs
Properties
CAS No. |
918658-31-8 |
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Molecular Formula |
C16H16INO3 |
Molecular Weight |
397.21 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H16INO3/c1-21-15-8-7-12(9-13(15)17)14(10-19)18-16(20)11-5-3-2-4-6-11/h2-9,14,19H,10H2,1H3,(H,18,20) |
InChI Key |
WEYDVDXCLBCEFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)NC(=O)C2=CC=CC=C2)I |
Origin of Product |
United States |
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